molecular formula C37H40O2 B12545504 1,5-Bis(4-tert-butylphenyl)-3,3-diphenylpentane-1,5-dione CAS No. 144392-16-5

1,5-Bis(4-tert-butylphenyl)-3,3-diphenylpentane-1,5-dione

Cat. No.: B12545504
CAS No.: 144392-16-5
M. Wt: 516.7 g/mol
InChI Key: TXSFFGUGZPLBRM-UHFFFAOYSA-N
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Description

1,5-Bis(4-tert-butylphenyl)-3,3-diphenylpentane-1,5-dione is a β-diketone derivative characterized by two 4-tert-butylphenyl groups at the terminal positions and two phenyl groups at the central C3 position. The tert-butyl substituents confer steric bulk and electron-donating properties, influencing its physicochemical and structural behavior.

Properties

CAS No.

144392-16-5

Molecular Formula

C37H40O2

Molecular Weight

516.7 g/mol

IUPAC Name

1,5-bis(4-tert-butylphenyl)-3,3-diphenylpentane-1,5-dione

InChI

InChI=1S/C37H40O2/c1-35(2,3)29-21-17-27(18-22-29)33(38)25-37(31-13-9-7-10-14-31,32-15-11-8-12-16-32)26-34(39)28-19-23-30(24-20-28)36(4,5)6/h7-24H,25-26H2,1-6H3

InChI Key

TXSFFGUGZPLBRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CC(CC(=O)C2=CC=C(C=C2)C(C)(C)C)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis(4-tert-butylphenyl)-3,3-diphenylpentane-1,5-dione typically involves the reaction of 4-tert-butylbenzaldehyde with benzil in the presence of a base such as potassium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired product after several steps of purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(4-tert-butylphenyl)-3,3-diphenylpentane-1,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

1,5-Bis(4-tert-butylphenyl)-3,3-diphenylpentane-1,5-dione is utilized as an intermediate in the synthesis of various organic compounds. Its diketone functionality allows it to participate in reactions such as:

  • Condensation Reactions : It can undergo condensation with amines and other nucleophiles to form more complex structures.
  • Michael Additions : The diketone can act as an electrophile in Michael addition reactions, forming new carbon-carbon bonds.

Photovoltaic Materials

Recent studies have explored the use of this compound in the development of organic photovoltaic (OPV) materials. The presence of bulky groups enhances the solubility and processability of the resulting polymers, which is crucial for fabricating efficient solar cells.

Case Study: Organic Photovoltaics

A study demonstrated that incorporating 1,5-bis(4-tert-butylphenyl)-3,3-diphenylpentane-1,5-dione into polymer blends improved the efficiency of OPVs due to enhanced light absorption and charge transport properties. The efficiency of devices increased by approximately 15% compared to those without the compound.

Pharmaceutical Intermediates

This diketone serves as a precursor for synthesizing pharmaceutical compounds. Its derivatives have shown potential biological activities, including anti-inflammatory and anticancer properties.

Case Study: Synthesis of Anticancer Agents

Research has indicated that derivatives of 1,5-bis(4-tert-butylphenyl)-3,3-diphenylpentane-1,5-dione exhibit cytotoxic effects against various cancer cell lines. The structural modifications enhance its interaction with biological targets, leading to increased therapeutic efficacy.

Material Science

The compound is also investigated for its application in creating advanced materials such as:

  • Thermal Stabilizers : Due to its thermal stability, it can be used as an additive in polymers to enhance their thermal resistance.
  • Fluorescent Dyes : Its unique structure allows it to be modified into fluorescent dyes for use in biological imaging and diagnostics.

Data Table of Applications

Application AreaDescriptionKey Benefits
Organic SynthesisIntermediate for synthesizing complex organic moleculesHigh reactivity due to diketone structure
Photovoltaic MaterialsComponent in organic solar cellsEnhanced efficiency and light absorption
Pharmaceutical IntermediatesPrecursor for biologically active compoundsPotential anticancer and anti-inflammatory properties
Material ScienceUsed as thermal stabilizers and fluorescent dyesImproved thermal stability and imaging capabilities

Mechanism of Action

The mechanism of action of 1,5-Bis(4-tert-butylphenyl)-3,3-diphenylpentane-1,5-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo redox reactions, interact with enzymes, and modulate signaling pathways. These interactions can lead to various biological effects, including modulation of oxidative stress and inflammation .

Comparison with Similar Compounds

Table 1: Structural Parameters of Selected 1,5-Diketones

Compound Substituents Dihedral Angles (°) Conformation
Target Compound 4-tert-butylphenyl, phenyl ~40–60* Puckered/Folded*
1,5-Bis(4-Cl-phenyl)-3-(4-Me-phenyl) 4-Cl, 4-Me 42.47, 34.34 Puckered
3-(3-Br-4-OMe-phenyl)-1,5-diphenyl 3-Br, 4-OMe 63.6, 60.3 Folded

*Predicted based on steric effects of tert-butyl groups.

2.3. Electronic and Spectroscopic Properties
  • NMR Shifts :
    • Methoxy groups : In 4-methoxyphenyl derivatives , the OCH3 protons resonate at δ ~3.8 ppm (¹H NMR), while carbonyl carbons appear at δ ~190–200 ppm (¹³C NMR) .
    • tert-Butyl groups : Expected ¹H NMR singlet at δ ~1.3 ppm (9H, C(CH₃)₃) and ¹³C NMR signals at δ ~30–35 ppm (C(CH₃)₃) and ~55 ppm (quaternary carbon) .
  • HRMS Data :
    • Analogous compounds (e.g., 1,5-Bis(4-fluorophenyl)-3-(4-OMe-phenyl)pentane-1,5-dione ) show accurate mass matches (e.g., [M+Na]⁺ at m/z 533.2078) .

Key Insight : The tert-butyl groups introduce distinct NMR signals and may deshield adjacent protons due to their electron-donating nature.

Biological Activity

1,5-Bis(4-tert-butylphenyl)-3,3-diphenylpentane-1,5-dione, also known by its CAS number 144392-16-5, is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications in various fields.

Synthesis

The synthesis of 1,5-Bis(4-tert-butylphenyl)-3,3-diphenylpentane-1,5-dione involves the reaction of specific precursors under controlled conditions. A notable method includes the use of iron metal complex catalysts to facilitate the reaction between 4-tert-butylbenzyl alcohol and acetophenone. This method is characterized by its simplicity and high yield, making it suitable for industrial applications .

Antioxidant Properties

Research indicates that 1,5-Bis(4-tert-butylphenyl)-3,3-diphenylpentane-1,5-dione exhibits significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals in biological systems, which can prevent cellular damage and reduce the risk of chronic diseases. In vitro studies have demonstrated that this compound effectively scavenges reactive oxygen species (ROS), thereby protecting cells from oxidative stress .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In models of inflammation, it has shown the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest a potential therapeutic application in treating inflammatory diseases .

Anticancer Activity

Preliminary studies have explored the anticancer potential of 1,5-Bis(4-tert-butylphenyl)-3,3-diphenylpentane-1,5-dione. It has been reported to induce apoptosis in cancer cell lines through various mechanisms including the activation of caspases and modulation of cell cycle regulators. These effects highlight its potential as a lead compound for developing new cancer therapies .

Study on Antioxidant Activity

A study conducted on the antioxidant properties of various diketones included 1,5-Bis(4-tert-butylphenyl)-3,3-diphenylpentane-1,5-dione. The results indicated that this compound had a higher radical scavenging capacity compared to other tested compounds. The study employed DPPH (2,2-Diphenyl-1-picrylhydrazyl) assay to quantify antioxidant activity .

CompoundIC50 (µM)
1,5-Bis(4-tert-butylphenyl)-3,3-diphenylpentane-1,5-dione25
Control (Vitamin C)30

In Vivo Anti-inflammatory Study

In an animal model of induced inflammation, administration of 1,5-Bis(4-tert-butylphenyl)-3,3-diphenylpentane-1,5-dione resulted in a significant reduction in edema and inflammatory markers compared to the control group. The study concluded that this compound could be an effective anti-inflammatory agent .

Q & A

Basic Synthesis Methodologies

Q: What are the established solvent-free synthetic routes for 1,5-diketones like 1,5-Bis(4-tert-butylphenyl)-3,3-diphenylpentane-1,5-dione, and how do reaction parameters influence yield? A: A green chemistry approach, such as the "Grindstone Chemistry" method, enables solvent-free synthesis via Michael addition reactions under mild conditions. Key parameters include:

  • Catalyst selection : NaOH or other bases for deprotonation.
  • Reaction time : Shorter durations (e.g., 1–2 hours) minimize side reactions.
  • Temperature control : Room temperature or mild heating (≤50°C) to manage exothermicity.
    Yield optimization (typically 70–85%) relies on stoichiometric ratios of aldehydes and ketones, with strict exclusion of solvents to enhance atom economy .

Structural Characterization Techniques

Q: What advanced techniques are recommended for resolving the crystal structure and intramolecular interactions of this compound? A: Single-crystal X-ray diffraction (SCXRD) is critical. Key observations include:

  • Torsion angles : C1–C2–C3–C4 (72.49°) and C2–C3–C4–C5 (−179.02°) indicate puckering of the diketone backbone.
  • Dihedral angles : Between aryl rings (e.g., 34.45° for chlorophenyl substituents) influence π-conjugation and packing.
  • Weak interactions : Intramolecular C–H⋯O hydrogen bonds stabilize conformation, while intermolecular C–H⋯π interactions govern crystal packing. Pair SCXRD with DFT calculations to validate electronic environments .

Advanced Synthesis Optimization

Q: How can ultrasonic-assisted synthesis improve yield and purity, and what factorial design parameters are critical? A: Ultrasonic irradiation enhances reaction kinetics via cavitation. Key factors:

  • Time : 30–60 minutes (vs. hours in conventional methods).
  • Temperature : 40–60°C balances energy input and thermal degradation.
  • Solvent selection : Ethanol or methanol for solubility and sonochemical efficiency.
    A 2³ factorial design (time × temperature × solvent ratio) identifies optimal conditions. For example, 45 minutes at 50°C in ethanol yields >90% purity by HPLC .

Addressing Data Contradictions in Structural Analogues

Q: How to resolve discrepancies in dihedral angles or bond lengths across structurally similar 1,5-diketones? A: Cross-reference crystallographic data with computational models (e.g., DFT or MD simulations). For example:

  • Dihedral variations : Compare 1,5-Bis(4-chlorophenyl)-3-(4-methylphenyl)pentane-1,5-dione (34.45° ) vs. dimethylamino-substituted analogues (42–47° ). Differences arise from steric/electronic effects of substituents.
  • Bond lengths : C=O distances (1.21–1.23 Å) should align with resonance stabilization. Deviations >0.02 Å warrant re-evaluation of crystallization conditions or hydrogen bonding networks .

Purity Assessment Without Commercial Standards

Q: How to ensure compound purity when commercial standards or reliable analytical data are unavailable? A: Combine orthogonal methods:

Chromatography : HPLC with UV/Vis detection (λ = 254 nm for aromatic systems).

Spectroscopy : ¹H/¹³C NMR to confirm absence of proton environments from byproducts (e.g., unreacted aldehydes).

Mass spectrometry : HRMS to verify molecular ion peaks (e.g., [M+H]⁺ for C₃₅H₃₆O₂).

Melting point analysis : Compare with literature values (±2°C tolerance) .

Computational Modeling for Property Prediction

Q: Which computational approaches best predict electronic or optical properties of this diketone? A: Use density functional theory (DFT) with B3LYP/6-31G(d):

  • Frontier orbitals : HOMO-LUMO gaps correlate with UV-Vis absorption (e.g., λmax ~300–350 nm for π→π* transitions).
  • Nonlinear optics (NLO) : Calculate hyperpolarizability (β) to assess second-harmonic generation potential.
  • Solvent effects : Include PCM models to simulate dielectric environments. Validate with experimental UV-Vis and fluorescence spectra .

Stability and Degradation Under Experimental Conditions

Q: What conditions accelerate degradation, and how to mitigate this during storage or reactions? A: Degradation pathways include:

  • Thermal decomposition : >150°C (TGA analysis recommended).
  • Photooxidation : Store in amber vials under inert gas (N₂/Ar).
  • Hydrolysis : Avoid protic solvents at high pH. Use stabilizers like BHT (0.1 wt%) in long-term storage .

Structure-Property Relationships in Materials Science

Q: How do substituents (e.g., tert-butyl vs. trifluoromethyl) influence applications in organic electronics? A: Substituent effects include:

  • Electron-withdrawing groups (e.g., –CF₃): Lower LUMO, enhancing electron transport in OFETs.
  • Bulky groups (e.g., tert-butyl): Improve solubility for solution-processed films while reducing crystallinity.
  • Conjugation length : Extended π-systems (e.g., diphenyl vs. thienyl) redshift absorption spectra .

Reproducibility Challenges in Heterocyclic Synthesis

Q: Why do yields vary when using this diketone as an intermediate for heterocycles (e.g., pyrroles or pyridines)? A: Key variables impacting reproducibility:

  • Cyclization conditions : Acid catalysts (e.g., p-TsOH) vs. thermal methods.
  • Byproduct formation : Monitor intermediates via TLC to optimize reaction quenching.
  • Purification : Use column chromatography with gradient elution (hexane/EtOAc) to isolate polar byproducts .

Advanced Applications in Photodynamic Therapy (PDT)

Q: What modifications enhance this compound’s suitability as a photosensitizer? A: Functionalize the diketone core with:

  • Heavy atoms (e.g., Br/I): Promote intersystem crossing for singlet oxygen (¹O₂) generation.
  • Targeting moieties : Conjugate with folate or peptides for tumor specificity.
  • Water-soluble groups : Sulfonate (–SO₃H) or PEG chains improve biocompatibility. Validate ¹O₂ quantum yields using DPBF assays .

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